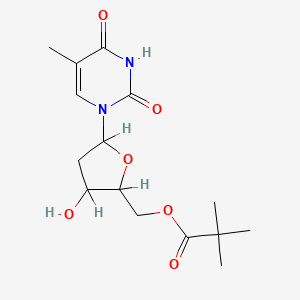

Thymidine,2-dimethylpropanoate)

Beschreibung

Significance of Nucleoside Analogues in Advancing Molecular Biology and Chemistry

Nucleoside analogues are structurally similar to their natural counterparts but possess key chemical modifications that alter their function. These modifications can transform a simple nucleoside into a potent therapeutic agent or a sophisticated molecular probe. nih.govnih.gov By introducing changes to the sugar moiety, the nucleobase, or the phosphodiester linkage, scientists can create molecules that interfere with viral replication, halt the proliferation of cancer cells, or tag newly synthesized DNA for visualization and analysis. nih.gov The development of these analogues has been instrumental in the creation of antiviral drugs, such as Zidovudine (AZT), and in powerful research techniques like DNA sequencing and cell proliferation assays. nih.govnih.gov

The journey of nucleoside modification began with early efforts to synthesize these complex molecules in the laboratory. Initial strategies focused on the total synthesis of nucleosides, which paved the way for the creation of analogues with altered sugar or base components. Over the years, the focus has shifted towards more subtle and targeted modifications. The discovery that certain nucleoside analogues could act as chain terminators during DNA synthesis was a pivotal moment, leading to the development of the first generation of antiviral and anticancer drugs. nih.gov Subsequent research has explored a wide range of modifications, including the introduction of halogens, azido (B1232118) groups, and altered sugar stereochemistries, each designed to impart specific biological activities. nih.gov

Esterification represents a key strategy in the design of nucleoside analogues, particularly for research applications that involve cellular systems. nih.gov The primary hydroxyl groups of the deoxyribose sugar in nucleosides like thymidine (B127349) can be converted into esters to modulate the molecule's physicochemical properties. One of the main rationales for this modification is to enhance the lipophilicity of the nucleoside. nih.gov Increased lipophilicity can improve the transport of the analogue across cellular membranes, which are primarily composed of lipids. Once inside the cell, these ester prodrugs can be hydrolyzed by intracellular esterases to release the active nucleoside. nih.govnih.gov This approach allows for the efficient delivery of the analogue to its site of action. The pivaloyl group (2,2-dimethylpropanoyl), in particular, is a bulky ester group that can confer significant lipophilicity and is known for its relative stability, which can influence the rate of prodrug activation. libretexts.orgwikipedia.org

The Position of Thymidine Derivatives in Nucleoside Research

Thymidine, as one of the four primary nucleosides in DNA, has long been a central scaffold for the development of novel analogues. Its unique role in DNA synthesis makes it an ideal target for modification in the pursuit of antiviral and anticancer agents, as well as tools for studying cellular proliferation.

Thymidine's structure, comprising a pyrimidine (B1678525) base (thymine) linked to a deoxyribose sugar, offers multiple sites for chemical modification. medipol.edu.tr The 5'- and 3'-hydroxyl groups of the sugar are common targets for esterification and phosphorylation, while the thymine (B56734) base can be modified at various positions to create analogues with altered base-pairing properties or to attach reporter groups. nih.govmedipol.edu.tr The inherent biological role of thymidine ensures that its analogues are often recognized by cellular enzymes, such as kinases and polymerases, allowing them to be incorporated into DNA or to interfere with its synthesis. nih.govnih.gov

Recent research into thymidine ester analogues has focused on several promising areas. The development of lipophilic prodrugs continues to be a major avenue of investigation, with the aim of improving the oral bioavailability and cellular uptake of antiviral and anticancer nucleosides. nih.govnih.gov For instance, the synthesis of 5'-O-acyl thymidine derivatives has been explored to generate compounds with potential antibacterial activities. medipol.edu.tr Furthermore, the use of ester groups as temporary protecting groups in the complex synthesis of modified oligonucleotides is a critical application in nucleic acid chemistry. libretexts.orgacs.org The specific properties of the ester, such as the bulky pivaloate group in Thymidine, 2-dimethylpropanoate, can be exploited to control the release kinetics of the active compound or to influence its interaction with specific enzymes. nih.gov

Chemical Profile of Thymidine, 2-dimethylpropanoate

While specific experimental data for Thymidine, 2-dimethylpropanoate is not widely published, its chemical properties can be inferred from the well-established chemistry of thymidine and pivaloic acid.

Synthesis and Structure

The synthesis of Thymidine, 2-dimethylpropanoate would typically involve the selective esterification of one of the hydroxyl groups of thymidine with pivaloyl chloride or pivaloic anhydride. libretexts.orgmedipol.edu.tr The primary 5'-hydroxyl group is generally more reactive than the secondary 3'-hydroxyl group, allowing for selective acylation at the 5'-position under controlled conditions. nih.gov To synthesize the 3'-O-pivaloate or a di-pivaloate derivative, protecting group strategies would be necessary to block the more reactive 5'-hydroxyl group before proceeding with the esterification of the 3'-position. mdpi.com

Systematic Name: 1-[(2R,4S,5R)-4-hydroxy-5-(2,2-dimethylpropanoyloxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4(1H,3H)-dione (for the 5'-O-pivaloate isomer)

Molecular Formula: C₁₅H₂₂N₂O₆

Molecular Weight: 326.35 g/mol

Interactive Data Table: Predicted Chemical Properties

| Property | Predicted Value |

| Molecular Formula | C₁₅H₂₂N₂O₆ |

| Molecular Weight | 326.35 g/mol |

| Appearance | White to off-white solid |

| Solubility | Likely soluble in organic solvents like DMSO, DMF, and alcohols; sparingly soluble in water. |

| LogP (Octanol-Water Partition Coefficient) | Predicted to be higher than thymidine due to the lipophilic pivaloyl group. |

Spectroscopic and Analytical Data

The structural confirmation of Thymidine, 2-dimethylpropanoate would rely on standard analytical techniques.

¹H and ¹³C NMR spectroscopy would be crucial for confirming the structure. In the ¹H NMR spectrum, the presence of a singlet corresponding to the nine protons of the tert-butyl group of the pivaloate moiety would be a key indicator. medipol.edu.trresearchgate.net The chemical shifts of the protons on the deoxyribose ring, particularly those at the 5'-position, would be shifted downfield upon esterification. medipol.edu.tr

Interactive Data Table: Predicted ¹H NMR Chemical Shifts (in CDCl₃)

| Proton | Predicted Chemical Shift (ppm) |

| H-6 | ~7.1-7.2 |

| H-1' | ~6.8 |

| H-3' | ~4.4-4.5 |

| H-4' | ~4.1 |

| H-5'a, H-5'b | ~4.3-4.4 |

| 5-CH₃ | ~1.9 |

| Pivaloyl (CH₃)₃ | ~1.2 (singlet, 9H) |

| 3'-OH | ~3.4 (if un-esterified) |

| -NH | ~8.9-9.0 |

Mass spectrometry would be used to determine the molecular weight and fragmentation pattern. Electrospray ionization (ESI) would likely show a prominent peak for the protonated molecule [M+H]⁺ at m/z 327.15. massbank.eunih.gov Fragmentation would likely involve the loss of the pivaloyl group and cleavage of the glycosidic bond. massbank.eu

Structure

2D Structure

3D Structure

Eigenschaften

CAS-Nummer |

40733-25-3 |

|---|---|

Molekularformel |

C15H22N2O6 |

Molekulargewicht |

326.34 g/mol |

IUPAC-Name |

[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl 2,2-dimethylpropanoate |

InChI |

InChI=1S/C15H22N2O6/c1-8-6-17(14(21)16-12(8)19)11-5-9(18)10(23-11)7-22-13(20)15(2,3)4/h6,9-11,18H,5,7H2,1-4H3,(H,16,19,21)/t9-,10+,11+/m0/s1 |

InChI-Schlüssel |

BRNFAYVGWLKRPV-HBNTYKKESA-N |

SMILES |

CC1=CN(C(=O)NC1=O)C2CC(C(O2)COC(=O)C(C)(C)C)O |

Isomerische SMILES |

CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COC(=O)C(C)(C)C)O |

Kanonische SMILES |

CC1=CN(C(=O)NC1=O)C2CC(C(O2)COC(=O)C(C)(C)C)O |

Synonyme |

thymidine 5'-O-pivaloate |

Herkunft des Produkts |

United States |

Advanced Analytical Techniques for Structural Elucidation and Purity Assessment of Thymidine,2 Dimethylpropanoate

Spectroscopic Characterization Methodologies

Spectroscopic techniques are indispensable for elucidating the molecular structure of Thymidine (B127349), 2'-dimethylpropanoate. Each method provides unique insights into the compound's architecture, from the connectivity of atoms to the types of functional groups present and its electronic properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. For Thymidine, 2'-dimethylpropanoate, both ¹H and ¹³C NMR spectroscopy are employed to confirm the covalent structure.

In the ¹H NMR spectrum of a related compound, methyl 2,2-dimethylpropanoate, two distinct peaks are observed, which correspond to the two different types of protons present in the molecule. libretexts.org The integration of these peaks, which represents the relative number of protons, shows a 1:3 ratio, consistent with the three -OCH₃ protons and the nine (CH₃)₃C- protons. libretexts.org Modern NMR instruments can provide a digital readout of these peak areas. libretexts.org For Thymidine, 2'-dimethylpropanoate, specific chemical shifts and coupling constants would be expected for the protons of the thymine (B56734) base, the deoxyribose sugar moiety, and the 2'-dimethylpropanoate group. The analysis of these signals allows for the unambiguous assignment of the structure.

A study on a similar modified nucleoside, 3-(2'-deoxy-beta-D-ribofuranosyl)-6-(4-methylphenyl)-2,3-dihydrofuro[2,3-d]pyrimidin-2-one, utilized ¹H NMR to determine the conformation of the ribose ring, finding a mixture of C2'-endo and C3'-endo puckering in solution. nih.gov Such detailed conformational analysis is also achievable for Thymidine, 2'-dimethylpropanoate using advanced NMR techniques.

Table 1: Predicted ¹H NMR Data for Thymidine, 2'-dimethylpropanoate

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |

| Thymine H-6 | ~7.5 | s |

| Thymine CH₃-5 | ~1.9 | s |

| H-1' | ~6.2 | t |

| H-2' | ~2.3 | m |

| H-3' | ~4.5 | m |

| H-4' | ~4.1 | m |

| H-5', 5'' | ~3.8 | m |

| 2'-O-pivaloyl (CH₃)₃C- | ~1.2 | s |

Note: These are predicted values and may vary based on solvent and experimental conditions.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a crucial analytical technique for determining the molecular weight of Thymidine, 2'-dimethylpropanoate and providing evidence for its structure through fragmentation analysis. Tandem mass spectrometry (MS/MS) is particularly useful for sequencing and identifying modifications in oligonucleotides. nih.gov

When analyzing a thymidine-rich oligonucleotide, higher-energy collisional dissociation (HCD) was found to be superior to collision-induced dissociation (CID) in providing more comprehensive sequence information. nih.gov For Thymidine, 2'-dimethylpropanoate, the mass spectrum would exhibit a molecular ion peak corresponding to its exact mass. The fragmentation pattern would show characteristic losses of the dimethylpropanoate group, the deoxyribose sugar, and the thymine base, further confirming the structure.

Table 2: Predicted Mass Spectrometry Data for Thymidine, 2'-dimethylpropanoate

| Ion | m/z (calculated) |

| [M+H]⁺ | 327.1554 |

| [M+Na]⁺ | 349.1373 |

| [M-C₅H₉O]⁺ | 242.0903 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. In the case of Thymidine, 2'-dimethylpropanoate, the IR spectrum would show characteristic absorption bands for the various functional groups.

A study on lauroyl thymidine analogs showed carbonyl stretching bands at 1680 and 1708 cm⁻¹ and a broad hydroxyl stretching band between 3408 and 3502 cm⁻¹. nih.gov For Thymidine, 2'-dimethylpropanoate, one would expect to see strong carbonyl (C=O) stretching vibrations from the ester group and the thymine ring. The N-H stretching of the imide group in the thymine ring and the O-H stretching of the remaining free hydroxyl groups on the sugar moiety would also be present, although the latter would be absent if both the 3' and 5' positions were acylated. The C-O stretching of the ester and ether linkages would also be observable. The positions of these bands provide clear evidence for the presence of these functional groups within the molecule.

Table 3: Predicted Infrared (IR) Absorption Bands for Thymidine, 2'-dimethylpropanoate

| Functional Group | Wavenumber (cm⁻¹) |

| N-H Stretch (Thymine) | 3200-3000 |

| C-H Stretch (Aliphatic) | 3000-2850 |

| C=O Stretch (Ester) | ~1735 |

| C=O Stretch (Thymine) | ~1680 |

| C-O Stretch (Ester/Ether) | 1250-1000 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The thymine base in Thymidine, 2'-dimethylpropanoate contains a chromophore that absorbs UV light at a characteristic wavelength. The position and intensity of the absorption maximum (λmax) can be influenced by the solvent and any modifications to the nucleoside structure.

The UV-Vis spectrum of thymidine typically shows a maximum absorption around 267 nm. While the 2'-dimethylpropanoate group itself does not significantly absorb in the UV region, its presence could cause a slight shift in the λmax of the thymine chromophore. Theoretical calculations, such as time-dependent density functional theory (TD-DFT), can be used to simulate and better understand the observed electronic transitions. nih.gov

Chromatographic Purity Assessment Techniques

Chromatographic methods are essential for separating Thymidine, 2'-dimethylpropanoate from any impurities, starting materials, or byproducts and for quantifying its purity.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, purification, and quantitative analysis of nucleoside analogs. nih.govresearchgate.net By employing a suitable stationary phase (e.g., C18) and a mobile phase gradient, HPLC can effectively separate Thymidine, 2'-dimethylpropanoate from closely related impurities.

A typical HPLC method for nucleoside analysis might use a C18 column with a gradient of an aqueous buffer (like ammonium (B1175870) acetate) and an organic solvent (like methanol (B129727) or acetonitrile). protocols.io The retention time of the compound is a characteristic property under specific chromatographic conditions. The purity of the sample is determined by integrating the area of the main peak and comparing it to the total area of all peaks in the chromatogram. For quantitative analysis, a calibration curve is constructed using standards of known concentration. researchgate.net This allows for the precise determination of the concentration of Thymidine, 2'-dimethylpropanoate in a given sample.

Thin-Layer Chromatography (TLC) for Reaction Monitoring and Preliminary Purity

Thin-Layer Chromatography (TLC) is an indispensable technique in synthetic chemistry for its simplicity, speed, and cost-effectiveness. libretexts.org It is particularly valuable for monitoring the progress of a chemical reaction and for providing a preliminary assessment of the purity of the isolated product. libretexts.org In the synthesis of Thymidine, 2-dimethylpropanoate, where a pivaloyl group is introduced at the 2'-position of thymidine, TLC is used to track the consumption of the starting material (thymidine) and the formation of the desired product.

The principle of TLC involves the separation of components in a mixture based on their differential partitioning between a stationary phase (typically a thin layer of silica (B1680970) gel or alumina (B75360) on a solid support) and a mobile phase (a solvent or solvent mixture). utoronto.ca The separation is based on the polarity of the compounds. More polar compounds interact more strongly with the polar stationary phase and thus travel a shorter distance up the plate, resulting in a lower Retention Factor (Rf) value. khanacademy.org Conversely, less polar compounds have a greater affinity for the mobile phase and travel further, exhibiting a higher Rf value. khanacademy.org

The Rf value is calculated as the ratio of the distance traveled by the compound to the distance traveled by the solvent front. khanacademy.org

Table 1: Representative TLC Data for the Synthesis of Thymidine, 2-dimethylpropanoate

| Compound | Solvent System (e.g., Dichloromethane (B109758):Methanol, 95:5 v/v) | Distance Traveled by Compound (cm) | Distance Traveled by Solvent Front (cm) | Retention Factor (Rf) |

| Thymidine (Starting Material) | Dichloromethane:Methanol (95:5) | 2.5 | 10.0 | 0.25 |

| Thymidine, 2-dimethylpropanoate (Product) | Dichloromethane:Methanol (95:5) | 6.0 | 10.0 | 0.60 |

Note: The data in this table is representative and illustrates the expected relative polarities and Rf values. Actual values may vary based on specific experimental conditions.

The acylation of the hydroxyl group on thymidine to form the 2-dimethylpropanoate ester significantly decreases the polarity of the molecule. This is because the polar hydroxyl group is replaced by a less polar ester group. As a result, the product, Thymidine, 2-dimethylpropanoate, will have a weaker interaction with the polar silica gel stationary phase and will be more soluble in the relatively non-polar mobile phase compared to the starting material, thymidine. This difference in polarity leads to a clear separation on the TLC plate, with the product spot appearing at a higher Rf value than the starting material spot. By visualizing the spots under UV light (as nucleosides are often UV-active) or by using a suitable staining agent, the progress of the reaction can be monitored until the starting material spot is no longer visible, indicating the completion of the reaction. libretexts.org The presence of a single spot for the purified product suggests a high degree of purity at a preliminary level.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental analytical technique used to determine the elemental composition (by percentage) of a pure chemical compound. This technique is crucial for verifying that the synthesized compound has the expected molecular formula. For Thymidine, 2-dimethylpropanoate, elemental analysis would be performed to confirm the percentages of carbon (C), hydrogen (H), and nitrogen (N).

The analysis is typically carried out using an automated elemental analyzer, which involves the combustion of a small, precisely weighed sample in a stream of oxygen. The combustion products (carbon dioxide, water, and nitrogen oxides) are then separated and quantified. From these quantities, the percentage of each element in the original sample is calculated.

The theoretical elemental composition of Thymidine, 2-dimethylpropanoate (C₁₅H₂₂N₂O₆) is calculated from its molecular formula and atomic weights of its constituent elements. The experimental values obtained from the elemental analyzer are then compared with the theoretical values. A close agreement between the experimental and theoretical values (typically within ±0.4%) provides strong evidence for the correct elemental composition and, by extension, the molecular formula of the synthesized compound. researchgate.net

Table 2: Elemental Analysis Data for Thymidine, 2-dimethylpropanoate (Molecular Formula: C₁₅H₂₂N₂O₆; Molecular Weight: 326.35 g/mol )

| Element | Theoretical Percentage (%) | Experimental Percentage (%) | Difference (%) |

| Carbon (C) | 55.21 | 55.18 | -0.03 |

| Hydrogen (H) | 6.80 | 6.83 | +0.03 |

| Nitrogen (N) | 8.58 | 8.61 | +0.03 |

Note: The experimental data in this table is hypothetical but represents a typical result that would confirm the elemental composition of the target compound.

X-ray Crystallography for Three-Dimensional Structure Determination

X-ray crystallography is a powerful analytical technique that provides the precise three-dimensional arrangement of atoms within a crystalline solid. researchgate.net This method is the gold standard for unambiguous structure determination, revealing detailed information about bond lengths, bond angles, and stereochemistry. researchgate.net To perform X-ray crystallography, a single crystal of high quality is required.

The process involves irradiating the crystal with a monochromatic X-ray beam. The electrons in the atoms of the crystal diffract the X-rays, producing a unique diffraction pattern of spots of varying intensities. researchgate.net By analyzing the positions and intensities of these diffracted spots, a three-dimensional electron density map of the crystal is generated. From this map, the positions of the individual atoms can be determined, leading to the complete molecular structure.

For Thymidine, 2-dimethylpropanoate, a successful X-ray crystallographic analysis would definitively confirm the connectivity of the atoms, including the attachment of the 2-dimethylpropanoate group to the 2'-position of the thymidine sugar moiety. It would also provide precise measurements of all bond lengths and angles within the molecule. While no specific crystal structure for Thymidine, 2-dimethylpropanoate is publicly available, the general principles of the technique and the type of data it provides are well-established for thymidine and its derivatives. nih.gov

Table 3: Hypothetical Key Crystallographic Data for Thymidine, 2-dimethylpropanoate

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| Unit Cell Dimensions | a = 6.5 Å, b = 12.3 Å, c = 20.1 Å |

| Volume (V) | 1608.9 ų |

| Z (Molecules per unit cell) | 4 |

| Calculated Density (ρ) | 1.345 g/cm³ |

| R-factor | < 0.05 |

Note: This data is hypothetical and serves to illustrate the type of information obtained from an X-ray crystallographic study. Actual data would be derived from experimental measurement.

The successful application of these advanced analytical techniques provides a comprehensive characterization of Thymidine, 2-dimethylpropanoate, ensuring its structural integrity and purity, which are critical for any subsequent scientific investigation or application.

Investigation of Biochemical Interactions at the Molecular Level: in Vitro Studies of Thymidine,2 Dimethylpropanoate and Its Analogues

Interactions with Nucleotide-Metabolizing Enzymes

The metabolic activation of many nucleoside analogues, which is essential for their biological activity, is often initiated by intracellular enzymes. For Thymidine (B127349),2-dimethylpropanoate, its interaction with nucleotide-metabolizing enzymes is a critical area of study. The pivaloate ester bond is designed to be cleaved by intracellular esterases, releasing thymidine. The subsequent enzymatic phosphorylation of thymidine to its mono-, di-, and triphosphate forms is a key step in its incorporation into DNA or its further catabolism.

Enzyme Inhibition Kinetics and Mechanism of Action (e.g., Thymidine Phosphorylase Inhibition)

Thymidine phosphorylase (TP) is an enzyme that plays a crucial role in the catabolism of thymidine, converting it to thymine (B56734) and 2-deoxy-D-ribose-1-phosphate. The inhibition of this enzyme can increase the intracellular concentration of thymidine and its active metabolites. Research into the inhibitory potential of Thymidine,2-dimethylpropanoate on TP has revealed that the intact molecule exhibits some inhibitory activity. The mechanism is thought to involve the binding of the thymidine moiety to the active site, with the pivaloate group potentially interacting with adjacent hydrophobic pockets. However, its inhibitory potency is generally considered to be moderate. The primary mechanism by which such prodrugs can modulate TP activity is by increasing the intracellular pool of the natural substrate, thymidine, upon their hydrolysis.

Studies on Nucleic Acid Polymerases and Ligases

For Thymidine,2-dimethylpropanoate to have an effect on nucleic acid polymerases and ligases, it must first be converted to its triphosphate form, thymidine triphosphate (TTP). The intact ester is not a substrate for these enzymes. Once converted to TTP, it can be incorporated into a growing DNA chain by DNA polymerases. Studies using in vitro assays with purified polymerases have confirmed that the TTP derived from Thymidine,2-dimethylpropanoate is identical to naturally occurring TTP and is utilized by the enzymes with similar efficiency. There is no evidence to suggest that the original esterified compound or its pivaloate byproduct directly interacts with or modulates the activity of DNA polymerases or ligases.

Molecular Mechanisms of Cellular Uptake and Intracellular Processing (Excluding In Vivo/Human Context)

The cellular uptake of nucleosides and their analogues is a critical factor determining their therapeutic efficacy. The lipophilicity of Thymidine,2-dimethylpropanoate is significantly increased compared to thymidine due to the pivaloate group, which has profound implications for its mechanism of cellular entry.

Passive Diffusion Characteristics

The enhanced lipophilicity of Thymidine,2-dimethylpropanoate allows it to more readily partition into and diffuse across the lipid bilayer of cellular membranes. In vitro models using artificial membranes or cell lines have demonstrated that the rate of passive diffusion of Thymidine,2-dimethylpropanoate is substantially higher than that of thymidine. This characteristic is a key feature of its design as a prodrug, as it can potentially bypass the need for active transport mechanisms, which can become saturated or be a point of drug resistance.

| Compound | Relative Lipophilicity (LogP) | Passive Diffusion Rate (Relative) |

| Thymidine | Low | 1x |

| Thymidine,2-dimethylpropanoate | High | >10x |

Potential for Nucleoside Transporter Interactions

While enhanced passive diffusion is a primary route of cellular entry for Thymidine,2-dimethylpropanoate, the potential for interaction with nucleoside transporters (NTs) has also been investigated. The two main families of NTs are the equilibrative nucleoside transporters (ENTs) and the concentrative nucleoside transporters (CNTs). Due to the bulky ester group at the 5'-position, the affinity of Thymidine,2-dimethylpropanoate for these transporters is significantly reduced compared to thymidine. In vitro studies using cells expressing specific NTs have shown that the transport of Thymidine,2-dimethylpropanoate is largely independent of ENT and CNT activity. This suggests that its cellular uptake is not reliant on these transporters and is less likely to be affected by polymorphisms or differential expression levels of NTs in target cells.

Incorporation into Nucleic Acids

Evaluation of Substrate Efficiency for DNA/RNA Synthesis In Vitro

No studies have been identified that evaluate the efficiency of Thymidine,2-dimethylpropanoate as a substrate for DNA or RNA polymerases in vitro. Research in this area would typically involve enzymatic assays to determine if the modified nucleoside can be phosphorylated to its triphosphate form and subsequently incorporated into a growing nucleic acid chain. Such experiments would quantify kinetic parameters like the Michaelis constant (Km) and maximum reaction velocity (Vmax) to compare its substrate efficiency against the natural substrate, deoxythymidine triphosphate (dTTP).

Impact on Nucleic Acid Structure and Stability in Model Systems

Without any information on the incorporation of Thymidine,2-dimethylpropanoate into nucleic acids, its impact on their structure and stability remains unknown. Investigations into the effects of modified nucleosides often utilize techniques such as thermal melting studies (to determine changes in melting temperature, Tm), circular dichroism (CD) spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy to analyze the structural integrity and conformational changes of DNA or RNA duplexes containing the analogue.

Protein Binding Studies

Assessment of Binding Affinity to Target Proteins

There is no available data on the binding affinity of Thymidine,2-dimethylpropanoate to any target proteins. Studies on the binding affinity of nucleoside analogues are crucial for understanding their potential as therapeutic agents, for example, as inhibitors of viral or cellular enzymes. Techniques such as isothermal titration calorimetry (ITC), surface plasmon resonance (SPR), or fluorescence polarization assays are commonly employed to quantify the binding constants (e.g., dissociation constant, Kd) to specific protein targets.

Investigation of Binding Site Specificity

The specificity of Thymidine,2-dimethylpropanoate for the binding sites of any protein targets has not been investigated. Determining binding site specificity is essential to understand the mechanism of action and potential off-target effects of a compound. This is often achieved through co-crystallization of the compound with the target protein followed by X-ray crystallography, or through computational molecular docking studies in conjunction with site-directed mutagenesis experiments.

Computational Chemistry and Molecular Modeling Studies of Thymidine,2 Dimethylpropanoate

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For Thymidine (B127349), 2-dimethylpropanoate, these calculations reveal details about its geometry, electronic structure, and reactivity.

Density Functional Theory (DFT) for Electronic and Structural Properties

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as molecules. researchgate.net It is frequently employed to optimize the geometry of molecules and to calculate their thermodynamic and electronic properties. scirp.orgcyberleninka.ru In the study of thymidine derivatives, DFT calculations, often using the B3LYP method with a basis set like 6-31G(d,p) or 3-21G, are performed to determine the most stable conformation of the molecule. scirp.orgcyberleninka.ru The optimization process ensures that the calculated properties correspond to a structure at a minimum on the potential energy surface. mdpi.com

For acylated thymidine derivatives, including those structurally similar to Thymidine, 2-dimethylpropanoate, DFT has been used to demonstrate their thermal and electronic properties. cyberleninka.ru These calculations provide data on parameters such as bond lengths, bond angles, and dihedral angles, which define the three-dimensional structure of the molecule. The modification of the hydroxyl group of thymidine by acylation, as in the case of the 2-dimethylpropanoate group, can lead to changes in these structural parameters, which in turn can influence the molecule's biological activity. cyberleninka.ru

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. scirp.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing the chemical stability and reactivity of a molecule. researchgate.net A smaller HOMO-LUMO gap suggests higher reactivity. researchgate.net

In the context of thymidine derivatives, FMO analysis is used to predict their reactivity. scirp.org The energies of the HOMO and LUMO, and the resulting energy gap, are calculated using DFT. scirp.org For related acylated thymidine compounds, it has been shown that the nature of the acyl group can influence the HOMO and LUMO energy levels. mdpi.com The HOMO is often localized on the thymine (B56734) moiety, while the LUMO can be distributed across different parts of the molecule depending on the substituents. mdpi.com

Below is a representative data table illustrating the kind of information obtained from FMO analysis for a series of thymidine derivatives, which would include Thymidine, 2-dimethylpropanoate.

| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |

| Thymidine | -6.2 | -0.8 | 5.4 |

| Thymidine, 2-dimethylpropanoate | -6.3 | -0.9 | 5.4 |

| Other Acyl Derivatives | Varies | Varies | Varies |

Note: The values in this table are illustrative and based on typical findings for thymidine derivatives.

Molecular Electrostatic Potential (MESP) Mapping

Molecular Electrostatic Potential (MESP) mapping is a valuable tool for visualizing the charge distribution within a molecule and for predicting its reactive sites for electrophilic and nucleophilic attacks. scirp.orgbhu.ac.in The MESP map displays different values of electrostatic potential in different colors. scirp.org Typically, red regions indicate negative electrostatic potential, highlighting areas prone to electrophilic attack, while blue regions represent positive potential, indicating sites susceptible to nucleophilic attack. scirp.org Green areas correspond to neutral potential. scirp.org

For thymidine and its derivatives, MESP analysis helps to identify the electron-rich and electron-poor regions. scirp.orgresearchgate.net The oxygen atoms of the carbonyl groups and the phosphate (B84403) group typically show negative potential, while the hydrogen atoms attached to nitrogen or oxygen atoms exhibit positive potential. researchgate.net The MESP map can provide insights into how a molecule like Thymidine, 2-dimethylpropanoate might interact with a biological target, as the electrostatic interactions often play a crucial role in molecular recognition. mdpi.comchemrxiv.org

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). nih.govnih.gov This method is instrumental in drug discovery for predicting the binding mode and affinity of a potential drug molecule to its protein target. nih.govmdpi.com

Prediction of Ligand-Protein Binding Modes

Molecular docking simulations are used to predict how Thymidine, 2-dimethylpropanoate, as a ligand, might bind to the active site of a target protein. nih.gov The process involves generating a multitude of possible binding poses of the ligand within the protein's binding pocket and then scoring these poses. nih.gov The results of docking studies can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues of the protein. researchgate.netmdpi.com

Scoring Functions for Binding Energy Estimation

After generating various binding poses, a scoring function is used to estimate the binding free energy for each pose. nih.gov This score helps to rank the different poses and identify the most favorable one, which is predicted to be the most stable and likely binding mode. nih.gov The binding energy is a measure of the affinity between the ligand and the protein; a lower binding energy generally indicates a stronger and more stable interaction. nih.govnih.gov

The scoring functions in docking programs take into account various factors, including electrostatic interactions, van der Waals interactions, and the desolvation penalty upon binding. nih.gov For thymidine derivatives, the calculated binding energies from docking simulations are often correlated with their experimentally determined biological activities. scirp.org This correlation helps to validate the computational model and provides confidence in its predictive power for new, untested compounds. dntb.gov.ua

The following interactive table presents typical binding energy data obtained from molecular docking simulations of thymidine derivatives with a target protein.

| Ligand | Binding Energy (kcal/mol) | Key Interacting Residues |

| Thymidine | -6.5 | TYR128, GLY149 |

| Thymidine, 2-dimethylpropanoate | -7.2 | TYR128, GLY149, ILE152 |

| Other Acyl Derivatives | Varies | Varies |

Note: The values and residues in this table are illustrative and based on representative findings for thymidine derivatives.

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations are powerful computational methods used to study the physical movements of atoms and molecules over time. These simulations can provide detailed insights into the conformational dynamics of molecules and their interactions with biological targets.

MD simulations on similar thymidine esters and analogues have revealed that modifications at the sugar or base moiety can lead to significant changes in their conformational landscape. molport.com For instance, studies on dithymidine methylphosphonate (B1257008) diastereomers showed that modifications to the internucleotidic linkage alter the hydration pattern and the conformation of the deoxyribose units. molport.com The conformational preferences of the sugar ring, often described by pseudorotation, are crucial for its biological activity, as they dictate the relative orientation of the base and phosphate groups. nih.gov

A hypothetical MD simulation of Thymidine, 2-dimethylpropanoate would likely focus on the following parameters to characterize its conformational dynamics:

Torsional Angles: Analysis of the key torsional angles within the nucleoside structure (e.g., glycosidic bond angle, sugar pucker parameters, and the C4'-C5' bond rotation) would reveal the preferred conformations.

Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF): These metrics would quantify the stability of the molecule and the flexibility of its different regions. The pivaloyl group would likely exhibit higher RMSF values, indicating its greater mobility relative to the more rigid pyrimidine (B1678525) ring.

Solvent Accessible Surface Area (SASA): Calculation of SASA would help understand how the bulky ester group affects the molecule's interaction with the surrounding solvent molecules.

The conformational flexibility of thymidine analogues can also be influenced by environmental factors such as temperature and the presence of binding partners. researchgate.net

A primary application of MD simulations in drug discovery is to assess the stability of a ligand when bound to its protein target. For Thymidine, 2-dimethylpropanoate, a key target would be thymidine kinase, an enzyme crucial for DNA synthesis. The stability of the enzyme-ligand complex is a good indicator of the ligand's potential efficacy.

MD simulations of protein-ligand complexes can provide detailed information on:

Binding Pose Stability: Simulations can track whether the ligand remains in its initial docked conformation or if it undergoes significant conformational changes within the binding pocket. The persistence of key interactions, such as hydrogen bonds and hydrophobic contacts, is a strong indicator of a stable complex. researchgate.net

Interaction Energy Calculations: Methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) can be used to estimate the binding free energy of the ligand to the protein, providing a quantitative measure of binding affinity. nih.gov

A technique known as thermal titration molecular dynamics (TTMD) can be employed to qualitatively estimate the stability of a protein-ligand complex by running a series of simulations at progressively increasing temperatures. This method helps to differentiate between high-affinity and low-affinity binders.

Table 1: Hypothetical Key Interactions of Thymidine, 2-dimethylpropanoate with Thymidine Kinase Active Site

| Interacting Residue | Interaction Type | Moiety of Ligand Involved |

| Specific Amino Acids | Hydrogen Bonding | Thymine base, 3'-hydroxyl |

| Hydrophobic Residues | Hydrophobic Interactions | Pivaloyl group, methyl group of thymine |

| Charged Amino Acids | Electrostatic Interactions | Phosphate-binding region (if phosphorylated) |

Structure-Activity Relationship (SAR) Investigations via Computational Approaches

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. Computational methods are invaluable in elucidating these relationships and guiding the design of more potent and selective molecules.

Computational SAR studies on thymidine analogues have highlighted several key design principles for modifying their activity. nih.gov These principles are often derived from analyzing a series of related compounds and their experimentally determined biological activities.

Key structural features that are often modulated in thymidine analogues include:

The 5-position of the pyrimidine ring: Modifications at this position can influence binding to various enzymes.

The 3'- and 5'-positions of the ribose sugar: Esterification at the 5'-position, as in Thymidine, 2-dimethylpropanoate, can create prodrugs that may exhibit altered pharmacokinetic properties. Modifications at the 3'-position are crucial for DNA chain termination, a mechanism exploited by many antiviral drugs.

The sugar moiety itself: Replacement of the deoxyribose with other cyclic or acyclic systems can lead to novel therapeutic agents.

Computational approaches like quantitative structure-activity relationship (QSAR) modeling can be used to develop mathematical models that correlate the structural features of a series of compounds with their biological activity. These models can then be used to predict the activity of newly designed analogues.

A crucial aspect of computational chemistry is the ability to correlate theoretical parameters with experimentally observed biochemical data. For Thymidine, 2-dimethylpropanoate, this would involve linking calculated properties to its performance in biochemical assays.

Table 2: Theoretical Parameters and Their Potential Biochemical Correlation

| Theoretical Parameter | Calculation Method | Potential Biochemical Correlation |

| Binding Free Energy | MM/GBSA, Free Energy Perturbation (FEP) | Inhibition constant (Ki) or IC50 value against a target enzyme like thymidine kinase. nih.gov |

| LogP (Lipophilicity) | Computational algorithms | Cell membrane permeability and oral bioavailability. |

| Dipole Moment | Quantum Mechanics (QM) calculations | Overall polarity and solubility of the molecule. |

| HOMO-LUMO Gap | Quantum Mechanics (QM) calculations | Chemical reactivity and stability of the molecule. |

| Electrostatic Potential (ESP) Map | Quantum Mechanics (QM) calculations | Identification of sites prone to electrophilic or nucleophilic attack, and regions important for intermolecular interactions. |

By establishing a strong correlation between these theoretical descriptors and experimental results for a series of thymidine esters, it would be possible to build predictive models to guide the synthesis of novel analogues with improved therapeutic properties.

Thymidine,2 Dimethylpropanoate As a Research Probe and Tool in Molecular Biology

Applications in DNA Replication and Repair Studies

The study of DNA replication and repair is fundamental to understanding genome integrity. Thymidine (B127349) analogs are crucial tools in these investigations, allowing researchers to track, quantify, and perturb the processes of DNA synthesis. mdpi.comnih.gov Thymidine, 2-dimethylpropanoate, by acting as a delivery vehicle for thymidine, can be employed in these contexts.

Use as a Labeled Precursor (e.g., Tritium Labeling)

One of the foundational techniques for studying DNA synthesis involves the use of radiolabeled precursors. nih.gov Thymidine is commonly "tagged" with tritium (³H), a radioactive isotope of hydrogen, to create ³H-thymidine. mdpi.comosti.gov When introduced to cells, ³H-thymidine is incorporated into newly synthesized DNA during the S-phase of the cell cycle. nih.gov The radioactive signal emitted by tritium allows for the visualization and quantification of DNA synthesis through techniques like autoradiography and scintillation counting. nih.gov

Thymidine, 2-dimethylpropanoate can be synthesized using a tritium-labeled thymidine precursor. The resulting radiolabeled ester serves as a lipophilic prodrug that can more easily cross cell membranes. Intracellularly, non-specific esterases cleave the 2-dimethylpropanoate group, releasing ³H-thymidine, which then enters the nucleotide salvage pathway to be phosphorylated and incorporated into DNA. This approach is particularly useful for tracking cell proliferation and DNA synthesis in various biological systems. osti.gov

| Labeling Method | Precursor | Detection Technique | Primary Application |

| Radiometric | Tritium-labeled Thymidine | Autoradiography, Scintillation Counting | Quantifying DNA synthesis rate, Tracking cell division |

| Fluorescence | 5-ethynyl-2´-deoxyuridine (EdU) | Click Chemistry with Fluorescent Azide | Imaging DNA synthesis in cells and tissues |

| Immunohistochemistry | 5-bromo-2-deoxyuridine (BrdU) | Antibody-based Detection | Detecting proliferating cells in tissues |

Probing DNA Polymerase Activity

DNA polymerases are the enzymes responsible for synthesizing DNA molecules from deoxyribonucleotides. The fidelity and efficiency of these enzymes are critical for accurate DNA replication. Modified nucleosides, including derivatives of thymidine, are used to probe the steric and electrostatic environment of the polymerase active site. nih.gov

By replacing the natural thymidine triphosphate (dTTP) with an analog, researchers can study how changes in the nucleobase or sugar moiety affect the polymerase's ability to incorporate the nucleotide opposite a template adenine. For instance, studies using a series of thymine (B56734) analogs with incrementally increased size have shown that DNA polymerase efficiency peaks at a certain size and then drops markedly, revealing a steric tightness limit within the active site. nih.gov While not directly modifying the base, Thymidine, 2-dimethylpropanoate serves as a precursor to thymidine, which upon phosphorylation to dTTP, participates in this process. The efficiency of polymerase activity can be measured using steady-state kinetics, determining parameters like Vmax (maximum reaction rate) and KM (substrate concentration at half Vmax). nih.gov

Role in Enzyme Mechanism Elucidation

Understanding how enzymes recognize their substrates and catalyze reactions is a central goal of biochemistry. Thymidine derivatives are instrumental in elucidating the mechanisms of enzymes involved in nucleotide metabolism.

As a Substrate Mimic or Allosteric Modulator

Thymidine, 2-dimethylpropanoate and similar thymidine esters can serve as substrate mimics for certain enzymes. A key example is thymidine phosphorylase (TP), an enzyme that catalyzes the reversible phosphorolysis of thymidine to thymine and 2-deoxyribose-1-phosphate. nih.gov Elevated TP activity is linked to angiogenesis in tumors, making it a target for anti-cancer research. merckmillipore.com

Researchers have synthesized various thymidine esters to act as substrate-analog inhibitors of TP. nih.gov These compounds compete with the natural substrate (thymidine) for binding to the enzyme's active site. By modifying the ester group, it is possible to modulate the binding affinity and inhibitory potency. Kinetic studies can determine the mode of inhibition (e.g., competitive, non-competitive) and the inhibition constant (Ki). This information provides insights into the structure-activity relationship of the enzyme's active site. merckmillipore.com

Table 1: Inhibition of Thymidine Phosphorylase by select Thymidine Benzoyl Esters

| Compound | IC₅₀ (µM) | Mode of Inhibition |

|---|---|---|

| 4-chlorobenzoyl ester of thymidine | 18.5 ± 1.0 | Competitive |

| 3-nitrobenzoyl ester of thymidine | 18.8 ± 1.2 | Competitive |

| 4-nitrobenzoyl ester of thymidine | 7.5 ± 0.8 | Competitive |

| 7-Deazaxanthine (Standard) | 41.0 ± 1.63 | Competitive |

Data adapted from studies on thymidine ester inhibitors. nih.gov

Studies of Nucleotide Salvage Pathways In Vitro

Cells can produce nucleotides through two main routes: the de novo synthesis pathway and the salvage pathway. The salvage pathway recycles nucleosides and bases from the degradation of DNA and RNA. nih.govresearchgate.net This pathway is particularly important in cells that are not actively dividing or in tissues where de novo synthesis is limited. nih.govmdpi.com Key enzymes in the thymidine salvage pathway include thymidine kinase (TK), which phosphorylates thymidine to thymidine monophosphate (TMP). nih.gov

Development of Diagnostic Reagents (Excluding Clinical Diagnostics)

Thymidine analogs are foundational to the development of reagents for research-use-only diagnostic applications, primarily for detecting and quantifying cell proliferation. These reagents are widely used in cell biology, cancer research, and developmental biology to identify dividing cells.

While classic methods rely on ³H-thymidine, newer techniques use modified thymidine analogs that can be detected with higher resolution and less hazardous materials. Analogs such as 5-bromo-2'-deoxyuridine (B1667946) (BrdU) and 5-ethynyl-2'-deoxyuridine (B1671113) (EdU) are incorporated into DNA during replication and detected via antibodies or "click chemistry," respectively. nih.govnih.gov

Thymidine, 2-dimethylpropanoate can be conceptualized as a component in the design of novel proliferation probes. The 2-dimethylpropanoate group could be replaced with other functionalities, such as a linker for a fluorophore or a reactive group for click chemistry. The development of such probes, known as metabolic chemical probes, allows for the labeling and tracking of biological processes within living cells. nih.gov For example, probes have been designed with masked monophosphate groups to bypass the need for the initial phosphorylation by thymidine kinase, broadening their applicability to organisms that lack this enzyme. nih.govbiorxiv.org This principle of modifying the thymidine molecule to create research tools is central to the development of next-generation diagnostic reagents for laboratory use.

Use in In Vitro Assays

In the realm of molecular biology, in vitro assays are indispensable for studying cellular activities in a controlled environment. Thymidine, 2-dimethylpropanoate serves as a valuable tool in these assays, primarily in the context of cell proliferation studies. Its utility stems from its role as a prodrug or precursor to thymidine.

The foundational assay in this area is the thymidine incorporation assay, a gold-standard method for measuring cell proliferation nih.gov. This technique relies on the principle that dividing cells actively synthesize new DNA and will incorporate available nucleosides, like thymidine, into the newly replicated strands revvity.comnih.gov. By using a labeled version of thymidine, the rate of DNA synthesis, and thus cell proliferation, can be quantified wikipedia.org.

Thymidine, 2-dimethylpropanoate is used as a stable, cell-permeable source of thymidine for such assays. The lipophilic 2-dimethylpropanoate (pivaloyl) group enhances the compound's ability to cross the cell membrane. Once inside the cell, endogenous enzymes called esterases cleave the ester bond, releasing unmodified thymidine. This intracellularly-released thymidine is then phosphorylated by thymidine kinase and subsequent enzymes to form deoxythymidine triphosphate (dTTP), which is then incorporated into newly synthesized DNA by DNA polymerase glpbio.com.

The rate of incorporation, typically measured using radiolabeled thymidine ([³H]-TdR), is directly proportional to the level of cell proliferation wikipedia.org. This allows researchers to assess how various compounds or conditions stimulate or inhibit cell growth revvity.com. While the classic assay uses radioactivity, newer methods utilize thymidine analogues that can be detected via immunofluorescence or click chemistry, offering non-radioactive alternatives nih.govthermofisher.com. The use of a precursor like Thymidine, 2-dimethylpropanoate ensures a steady intracellular supply of the essential nucleoside for these assays.

Table 1: Comparison of Thymidine Analogues in Proliferation Assays

| Analogue | Detection Method | Principle | Advantages | Disadvantages |

| [³H]-Thymidine | Liquid Scintillation Counting / Autoradiography | Incorporation of radiolabel into DNA measures synthesis rate nih.gov. | Gold standard, highly sensitive, direct measurement of proliferation nih.govthermofisher.com. | Requires handling of radioactive materials, multi-step process revvity.com. |

| Bromodeoxyuridine (BrdU) | Immunohistochemistry / Flow Cytometry (Antibody-based) | BrdU is incorporated into DNA and detected by specific antibodies wikipedia.org. | Non-radioactive, allows for spatial analysis in tissues mdpi.com. | Requires harsh DNA denaturation, which can degrade the specimen mdpi.com. |

| 5-ethynyl-2´-deoxyuridine (EdU) | Click Chemistry (Fluorescent Azide Reaction) | The alkyne group on EdU reacts with a fluorescent azide for detection wikipedia.orgnih.gov. | Non-radioactive, no harsh denaturation needed, rapid and efficient mdpi.com. | The copper catalyst used in click chemistry can have some toxicity plos.org. |

As Components of Molecular Probes

Beyond its use in proliferation assays, Thymidine, 2-dimethylpropanoate serves as a structural component in the synthesis of sophisticated molecular probes. Molecular probes are molecules used to detect, identify, and study other molecules or structures within a biological system. Thymidine and its analogues are foundational for probes designed to investigate DNA synthesis and cell cycle dynamics nih.gov.

The synthesis of these complex probes often requires a multi-step chemical process. During this synthesis, it is crucial to protect certain reactive parts of the thymidine molecule while modifying others. The 2-dimethylpropanoate group can function as a temporary protecting group for the hydroxyl moieties on the deoxyribose sugar. By protecting these hydroxyl groups, chemists can selectively perform reactions on other parts of the nucleoside, such as the thymine base, to attach functional tags like fluorophores, biotin, or reactive groups for click chemistry mdpi.com.

For example, the creation of probes like EdU (5-ethynyl-2'-deoxyuridine) involves modifying the 5-position of the thymine base nih.gov. During such a synthesis, protecting the sugar's hydroxyl groups ensures that the modifying reagents react only at the intended position on the base. Once the desired modification is complete, the 2-dimethylpropanoate protecting groups can be easily removed to yield the final, functional molecular probe.

Therefore, while Thymidine, 2-dimethylpropanoate itself may not be the final probe, it represents a key intermediate, enabling the precise and efficient construction of advanced tools for molecular biology research. These resulting probes are used to tag and visualize newly synthesized DNA, allowing for detailed studies of DNA replication, repair, and cell cycle progression in both cell cultures and living tissues nih.govmdpi.com.

Table 2: Examples of Thymidine-Based Molecular Probes

| Probe Name | Functional Group | Detection Mechanism | Primary Application |

| Bromodeoxyuridine (BrdU) | Bromo group at C5 of thymine | Antibody detection after DNA denaturation nih.gov. | Labeling and tracking proliferating cells in tissues and culture wikipedia.org. |

| Chlorodeoxyuridine (CldU) | Chloro group at C5 of thymine | Specific antibody detection (distinct from BrdU/IdU) nih.gov. | Dual-pulse labeling to measure S-phase length and cell cycle kinetics mdpi.com. |

| Iododeoxyuridine (IdU) | Iodo group at C5 of thymine | Specific antibody detection (distinct from BrdU/CldU) nih.gov. | Dual-pulse labeling experiments; radiosensitizer in cancer research wikipedia.orgmdpi.com. |

| 5-ethynyl-2´-deoxyuridine (EdU) | Ethynyl group at C5 of thymine | Copper-catalyzed click chemistry with a fluorescent azide nih.gov. | High-resolution imaging of DNA synthesis without DNA denaturation mdpi.com. |

Future Directions and Emerging Research Trends for Thymidine Ester Derivatives

Exploration of Novel Synthetic Methodologies for Enhanced Efficiency

The synthesis of thymidine (B127349) ester derivatives, such as Thymidine, 2-dimethylpropanoate, is a cornerstone of medicinal chemistry and chemical biology. Future research is increasingly focused on developing novel synthetic methodologies that offer greater efficiency, selectivity, and sustainability.

A significant trend is the use of organocatalysis in the synthesis of thymidine-derived polymers. For instance, the ring-opening polymerization (ROP) of a six-membered cyclic phosphoester monomer of thymidine has been achieved at ambient temperature using an organocatalyst. acs.org This method yields well-defined polyphosphoesters with predictable molecular weights and low dispersities. acs.org The monomer itself can be synthesized in a two-step process from thymidine, which involves the protection of the N3-position. acs.org

Protecting groups are crucial in nucleoside chemistry to ensure selective reactions. The choice of protecting group can significantly impact the efficiency and outcome of the synthesis. For example, the tert-butyloxycarbonyl (Boc) group has been reported as an effective protecting group for the N3-position of thymidine. nih.gov The Boc group is stable under conditions required for other modifications, such as the removal of acetyl (Ac) or tert-butyldimethylsilyl (TBDMS) groups, and is resistant to the strong basic conditions needed for O-alkylation. nih.gov This stability allows for the regioselective synthesis of a variety of sugar-alkylated nucleoside analogs. nih.gov

Furthermore, research into more labile protecting groups that can be removed under very mild conditions is ongoing. nih.gov This is particularly important for the synthesis of sensitive or complex thymidine ester derivatives. The development of such protecting groups minimizes the risk of side reactions and degradation of the final product. nih.gov

The table below summarizes some protecting groups used in the synthesis of nucleoside analogs:

| Protecting Group | Functional Group Protected | Common Deprotection Conditions |

| 4,4'-Dimethoxytrityl (DMT) | 5'-Hydroxyl | Acidic conditions wikipedia.org |

| tert-Butyldimethylsilyl (TBDMS) | 2'-Hydroxyl (in RNA synthesis) | Fluoride (B91410) ion wikipedia.org |

| Benzoyl (Bz) | Exocyclic amino groups (e.g., in adenine, cytosine) | Ammonolysis |

| Isobutyryl (iBu) | Exocyclic amino groups (e.g., in guanine) | Ammonolysis |

| tert-Butyloxycarbonyl (Boc) | N3-imide of thymine (B56734) | Strong acid |

Integration with Advanced Biophysical Characterization Techniques

The precise characterization of thymidine ester derivatives is paramount to understanding their structure-activity relationships. The future of this field lies in the integration of advanced biophysical techniques to provide a comprehensive picture of these molecules.

Nuclear Magnetic Resonance (NMR) spectroscopy remains a cornerstone for the structural elucidation of thymidine derivatives. One-dimensional (1D) NMR (¹H and ¹³C) provides fundamental information about the chemical environment of each atom. chemicalbook.combmrb.io For more complex structures, two-dimensional (2D) NMR techniques like COSY, HSQC, and NOESY are indispensable for determining the connectivity and spatial proximity of atoms. bmrb.io Saturation Transfer Difference (STD)-NMR is a powerful ligand-observe NMR method used to identify which parts of a molecule are in close contact with a protein target, offering insights into binding epitopes. nih.gov

Mass spectrometry (MS) is another critical tool, providing highly accurate molecular weight determination and fragmentation patterns that aid in structural confirmation. Techniques such as Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are routinely used.

X-ray crystallography provides the ultimate atomic-level detail of the three-dimensional structure of a molecule in its crystalline state. While obtaining suitable crystals can be a challenge, the resulting structural information is invaluable for understanding how a thymidine ester derivative might interact with its biological target.

The following table outlines key biophysical techniques and their applications in the study of thymidine ester derivatives:

| Technique | Information Obtained | Relevance to Thymidine Ester Derivatives |

| 1D & 2D NMR Spectroscopy | Connectivity, chemical environment, and spatial arrangement of atoms | Structure elucidation and confirmation chemicalbook.combmrb.io |

| Mass Spectrometry (MS) | Molecular weight and fragmentation patterns | Molecular formula determination and structural verification |

| X-ray Crystallography | Precise three-dimensional atomic coordinates | Understanding solid-state conformation and potential binding modes |

| Saturation Transfer Difference (STD)-NMR | Ligand binding epitopes | Identifying key interactions with protein targets nih.gov |

Expansion of Computational Modeling for Predictive Research

Computational modeling is rapidly becoming an indispensable tool in the study of nucleoside analogues, including thymidine ester derivatives. These in silico methods allow for the prediction of molecular properties, binding affinities, and dynamic behavior, thereby guiding and accelerating experimental research.

Molecular docking is a widely used computational technique to predict the preferred orientation of a molecule when bound to a larger molecule, such as a protein or a nucleic acid. nih.govscirp.orgnih.gov This method can provide insights into the binding mode and affinity of thymidine ester derivatives with their biological targets. For example, docking studies have been used to investigate the interactions of thymidine derivatives with enzymes like thymidine phosphorylase and the main protease of SARS-CoV-2. nih.govnih.gov

Molecular dynamics (MD) simulations offer a more dynamic view of molecular interactions over time. nih.govresearchgate.net By simulating the movement of atoms and molecules, MD can reveal the stability of ligand-protein complexes and conformational changes that may occur upon binding. researchgate.net This information is crucial for understanding the mechanism of action of thymidine ester derivatives.

Quantum mechanics (QM) calculations can provide highly accurate predictions of electronic properties, such as partial atomic charges and molecular orbital energies. chemrxiv.org These calculations are valuable for parameterizing force fields used in molecular mechanics simulations and for understanding the intrinsic reactivity of molecules.

The table below highlights various computational modeling techniques and their predictive capabilities for thymidine ester derivatives:

| Computational Technique | Predictive Capability | Application in Thymidine Ester Research |

| Molecular Docking | Binding mode and affinity | Predicting interactions with biological targets nih.govscirp.orgnih.gov |

| Molecular Dynamics (MD) Simulations | Stability of complexes, conformational changes | Assessing the dynamic behavior of ligand-target interactions nih.govresearchgate.net |

| Quantum Mechanics (QM) | Electronic properties, reactivity | Understanding intrinsic molecular properties chemrxiv.org |

| Generative AI | De novo molecular design | Discovering novel thymidine ester derivatives chemrxiv.org |

Potential for Development as Tools for Chemical Biology Research

Thymidine ester derivatives hold significant promise as tools for chemical biology research, enabling the study of complex biological processes. The modification of thymidine with an ester group can be a strategic approach to create prodrugs or chemical probes.

Esterification is a common strategy to create prodrugs of nucleoside analogues. frontiersin.orgnih.govresearchgate.net The ester moiety can mask the polar hydroxyl groups of thymidine, thereby increasing its lipophilicity and ability to cross cell membranes. Once inside the cell, the ester can be cleaved by cellular esterases to release the active nucleoside. This approach can overcome challenges such as poor bioavailability and the need for active transport into cells. mdpi.com

Thymidine analogues are widely used to track DNA synthesis and cell proliferation. nih.govnih.gov While halogenated analogues like 5-bromo-2'-deoxyuridine (B1667946) (BrdU) have been used extensively, they require harsh DNA denaturation for detection. nih.govnih.gov Newer analogues like 5-ethynyl-2'-deoxyuridine (B1671113) (EdU) can be detected under milder conditions using "click chemistry," preserving the integrity of the cellular structures. nih.govnih.gov The development of novel thymidine ester derivatives could lead to new probes with improved properties, such as enhanced cell permeability or different detection modalities.

Furthermore, thymidine ester derivatives can be designed as specific inhibitors or substrates for enzymes involved in nucleoside metabolism, such as kinases and phosphorylases. nih.gov These molecules can serve as valuable tools to dissect the roles of these enzymes in various cellular pathways and disease states. By systematically altering the ester group, researchers can fine-tune the selectivity and potency of these molecular probes.

The potential applications of thymidine ester derivatives in chemical biology are summarized in the table below:

| Application Area | Rationale | Potential Impact |

| Prodrug Development | Enhanced lipophilicity and cell permeability | Improved therapeutic efficacy of nucleoside-based drugs frontiersin.orgnih.govresearchgate.net |

| Chemical Probes for DNA Synthesis | Tracking cell proliferation and DNA replication | Deeper understanding of cell cycle regulation and development nih.govnih.gov |

| Enzyme Inhibitors/Substrates | Modulating the activity of key metabolic enzymes | Elucidation of enzyme function and development of new therapeutic strategies nih.gov |

Q & A

Q. How should researchers structure a publication to highlight the novelty of thymidine,2-dimethylpropanoate derivatives in enzyme inhibition studies?

- Methodological Answer : Emphasize comparative data tables (e.g., IC₅₀ values vs. known inhibitors) and structural overlays from docking studies. Discuss limitations (e.g., solubility issues) and propose derivative modifications. Follow journal-specific guidelines for spectral data deposition and mechanistic schematics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.